molecular formula C7H13NS B2435423 Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole CAS No. 2137709-37-4

Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole

Cat. No.: B2435423
CAS No.: 2137709-37-4
M. Wt: 143.25
InChI Key: QTDCWFBQLUDLGR-NKWVEPMBSA-N
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Description

Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole is a heterocyclic compound that features a fused ring system combining a thieno and pyrrole structure

Scientific Research Applications

Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and sensors

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include studying its handling and disposal procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst such as iron (III) chloride . Another approach includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction parameters is optimized to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrrole derivatives.

Comparison with Similar Compounds

Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole can be compared with other similar compounds such as:

    Pyrrole: A simpler heterocyclic compound with a single five-membered ring.

    Thieno[3,4-c]pyrrole: A fused ring system similar to the target compound but without the methyl substitution.

    Hexahydro-1H-furo[3,4-c]pyrrole: Another fused ring system with different heteroatoms.

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3aR,6aS)-3a-methyl-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-7-4-8-2-6(7)3-9-5-7/h6,8H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDCWFBQLUDLGR-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1CSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CNC[C@H]1CSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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